

# Primary Target and Basic Information of Avotaciclib

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

[Get Quote](#)

**Avotaciclib** (also known as BEY1107) is an investigational small molecule that functions as a **Cyclin-dependent kinase 1 (CDK1) inhibitor** [1]. Its chemical formula is  $C_{13}H_{11}N_7O$  [1].

The table below summarizes its key characteristics based on the available search results:

| Attribute                       | Description                                                               |
|---------------------------------|---------------------------------------------------------------------------|
| Primary Target                  | CDK1 (Cyclin-dependent kinase 1) [1]                                      |
| Mechanism of Action             | Inhibition of CDK1 kinase activity [1]                                    |
| Therapeutic Context             | Investigational drug in clinical trials for solid tumors [1]              |
| Available Cross-reactivity Data | Limited; no broad kinome-wide selectivity profile found in search results |

## Experimental Contexts and Protocols Citing Avotaciclib

Researchers use **Avotaciclib** as a selective CDK1 inhibitor in mechanistic studies. The following table outlines key experimental methodologies from recent research:

## Research Context

## Experimental Protocol Summary

## Role of Avotaciclub

| **Overcoming Paclitaxel Resistance (Ovarian Cancer)** [2] | 1. **Cell Viability (MTT Assay):** Measure mitochondrial conversion of MTT to formazan after 48h drug treatment. Absorbance at 595nm [2]. 2. **Apoptosis Assay (Flow Cytometry):** Stain cells with Annexin V-FITC & propidium iodide after 48h treatment. Analyze with Cytoflex flow cytometer [2]. 3. **Mitochondrial & Cytosolic Fractionation:** Use fractionation kit to isolate compartments, then analyze protein localization via Western Blot [2]. | Tool compound to demonstrate that CDK1 inhibition blocks apoptosis induced by paclitaxel/duloxetine combination [2]. | | **Radiosensitization (Pancreatic Cancer)** [3] | 1. **Clonogenic Survival Assay:** Irradiate cells after CDK1 inhibitor treatment, allow colony formation, and count colonies to assess radiosensitivity [3]. 2. **Immunofluorescence:** Detect  $\gamma$ H2AX foci to quantify DNA double-strand breaks [3]. 3. **Western Blot Analysis:** Analyze protein expression and phosphorylation changes in DNA damage response pathways (e.g., pH2AX, pCDK1) [3]. | Used alongside RO-3306 (another CDK1 inhibitor) to show that CDK1 inhibition enhances radiation-induced DNA damage and cell death [3]. | | **Computational Screening (Ovarian Cancer)** [4] | 1. **Molecular Docking:** Screen compound libraries against the 3D structure of CDK1 to predict binding affinity and pose [4]. 2. **Molecular Dynamics (MD) Simulations:** Simulate the physical movements of the CDK1-ligand complex over time (e.g., 100-200 ns) to assess binding stability [4]. | One of several compounds (including Adavosertib, Naringin) evaluated *in silico* for binding to CDK1 and its regulatory kinase, WEE1 [4]. |

## The Central Role of CDK1 in Cancer Signaling

To understand **Avotaciclub**'s mechanism, it's helpful to view CDK1's central role in the cell cycle and cancer. The diagram below illustrates the key pathway and the point where **Avotaciclub** acts.



[Click to download full resolution via product page](#)

CDK1 is a master regulator of the cell cycle, and its dysregulation is a hallmark of cancer [5]. It forms a complex with Cyclin B, which drives the transition from the G2 phase to the M (mitosis) phase [6] [5]. This active complex phosphorylates a vast array of substrates (over 70 have been identified) that control crucial mitotic events like nuclear envelope breakdown and chromosome segregation [1] [5]. By inhibiting CDK1, **Avotaciclib** halts this process, preventing cancer cells from dividing.

## A Framework for Predicting Kinase Cross-Reactivity

While experimental profiling data for **Avotaciclib** is limited in the search results, computational methods exist to predict kinase inhibitor cross-reactivity. The workflow below outlines this general approach, which could be applied to **Avotaciclib**.



[Click to download full resolution via product page](#)

These computational methods, such as X-ReactKIN, leverage machine learning to predict cross-reactivity by analyzing the similarities between the ATP-binding sites of different kinases and the chemical features of inhibitors [7] [8] [9]. The underlying principle is that **kinases with similar binding cavities are more likely to be inhibited by the same compound** [8] [9]. These tools can help prioritize kinases for small-scale counter-screen experiments, making the profiling process more efficient [7].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. : Uses, Interactions, Mechanism of Action | DrugBank Online Avotaciclub [go.drugbank.com]

2. Proapoptotic role of CDK1 in overcoming paclitaxel resistance ... [pmc.ncbi.nlm.nih.gov]
3. Enhanced radiosensitivity of pancreatic cancer achieved ... [sciencedirect.com]
4. Integrated Analysis, Machine Learning, Molecular Docking ... [mdpi.com]
5. Targeting CDK1 in cancer: mechanisms and implications [nature.com]
6. Synthetic Approaches and Clinical Application of ... [pmc.ncbi.nlm.nih.gov]
7. -reactivityvirtual profiling of the human kinome by X-ReactKIN... Cross [pmc.ncbi.nlm.nih.gov]
8. Prediction of kinase - inhibitors on the basis of cross ... reaction kinase  
[bmcchem.biomedcentral.com]
9. Frontiers | Computational methods for analysis and inference of... [frontiersin.org]

To cite this document: Smolecule. [Primary Target and Basic Information of Avotaciclib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-cross-reactivity-with-other-kinases>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)